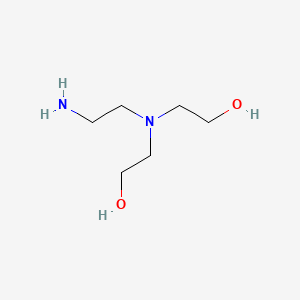

N,N-双(2-羟乙基)乙二胺

描述

N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives are a class of organic compounds that have been synthesized and studied for various applications, including their potential as corrosion inhibitors, tumor inhibitors, and antimicrobial agents. These derivatives are characterized by the presence of an ethylenediamine backbone with hydroxyethyl substituents, which can be further modified to enhance their properties for specific applications.

Synthesis Analysis

The synthesis of N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives involves various chemical reactions, often starting with the ethylenediamine molecule as a precursor. For instance, the synthesis of N,N'-bis(1-phenylethanol)ethylenediamine was achieved through a reaction that likely involved the attachment of phenylethanol groups to the ethylenediamine core . Similarly, other derivatives, such as those with hydroxyphenyl or chlorobenzylidene substituents, were synthesized through reactions with the corresponding aldehydes or other reagents . The synthesis of these compounds is crucial for their subsequent application in different fields.

Molecular Structure Analysis

The molecular structure of these derivatives has been elucidated using various analytical techniques. For example, the Schiff base compound N,N'-bis(trifluoromethylbenzylidene)ethylenediamine was characterized by single-crystal X-ray diffraction, which revealed a staggered conformation and coplanar phenyl rings and C=N imine bonds . The crystal structure of N,N'-bis(2-chlorobenzylidene)ethylenediamine also showed a centrosymmetric arrangement with weak intermolecular hydrogen bonds . These structural analyses provide insights into the molecular geometry and potential interaction sites of these compounds.

Chemical Reactions Analysis

The chemical reactivity of N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives is influenced by their functional groups. For instance, the Schiff base ligands can participate in coordination chemistry, forming complexes with metals . The presence of hydroxy, amino, and imine groups also allows these compounds to engage in hydrogen bonding and other non-covalent interactions, which are important for their biological activity and their role as corrosion inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, melting points, and spectral characteristics, are determined by their molecular structure. The Schiff base ligand N,N'-bis(trifluoromethylbenzylidene)ethylenediamine, for example, has a melting point of 109.2°C and exhibits characteristic absorption in the UV region, as well as distinct peaks in its infrared and NMR spectra . These properties are essential for understanding the behavior of these compounds in different environments and for their identification and quantification in analytical studies.

Relevant Case Studies

Several case studies have demonstrated the potential applications of N,N-Bis(2-hydroxyethyl)ethylenediamine derivatives. For instance, N,N'-bis(1-phenylethanol)ethylenediamine showed inhibitory effects against steel corrosion in HCl media, suggesting its use as a corrosion inhibitor . Diastereomeric derivatives with hydroxyphenyl groups were evaluated for their affinity for the estradiol receptor and their ability to inhibit mammary tumor growth, indicating their potential as tumor inhibitors . Additionally, certain derivatives exhibited significant antimicrobial activity against various bacterial strains, highlighting their potential as antimicrobial agents .

科学研究应用

癌症治疗中的细胞毒活性

N,N-双(2-羟乙基)乙二胺衍生物已被研究其在人类癌细胞系中的细胞毒活性。Musa、Badisa和Latinwo(2014)的研究表明,含有乙二胺基团的某些化合物对肺癌、乳腺癌和前列腺癌细胞系表现出浓度依赖的细胞毒活性。这一发现暗示了在开发用于癌症治疗的新型治疗剂方面的潜在应用(Musa, Badisa, & Latinwo, 2014)。

放射性药物中的应用

关于放射性药物的研究已经探讨了具有类似于N,N-双(2-羟乙基)乙二胺结构的多齿配体的使用。Mathias等人(1988)合成了新的配体,并研究了它们在大鼠和非人灵长类动物中的生物分布,展示了在诊断成像和治疗中的潜在应用(Mathias et al., 1988)。

医学应用中的铁螯合作用

N,N-双(2-羟乙基)乙二胺衍生物已被探索作为铁螯合剂。Pitt等人(1986)制备了各种螯合剂,并在铁超载小鼠模型中评估了它们的功效和毒性。这些研究有助于了解这些化合物在治疗与铁相关疾病中的潜力(Pitt et al., 1986)。

金属配合物的稳定性

已进行了与N,N-双(2-羟乙基)乙二胺相关的酚配体的三价金属配合物稳定性的研究。Motekaitis、Martell和Welch(1990)研究了这些配合物的稳定常数和平衡参数,有助于了解它们在催化和材料科学等各个领域的潜在应用(Motekaitis, Martell, & Welch, 1990)。

作用机制

安全和危害

属性

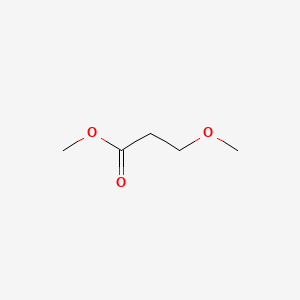

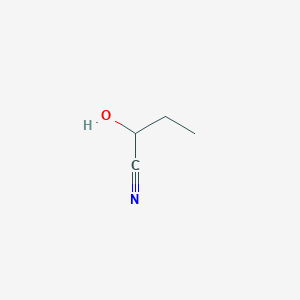

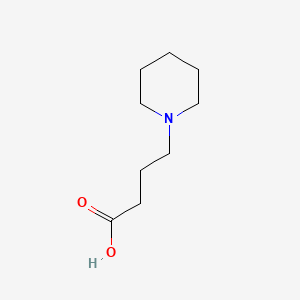

IUPAC Name |

2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c7-1-2-8(3-5-9)4-6-10/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOIAXUAIXVWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCO)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185796 | |

| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3197-06-6 | |

| Record name | N,N-Bis(2-hydroxyethyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3197-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(2-hydroxyethyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。